molecular formula C13H11ClN2O B8308446 2-(3-chlorophenyl)-6-cyclopropylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-6-cyclopropylpyrimidin-4(3H)-one

Cat. No.: B8308446
M. Wt: 246.69 g/mol
InChI Key: QXXHZFREYGPVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-cyclopropyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)13-15-11(8-4-5-8)7-12(17)16-13/h1-3,6-8H,4-5H2,(H,15,16,17)

InChI Key

QXXHZFREYGPVPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-mL round bottomed flask was charged with 3-chlorobenzimidamide (5.75 g, 30.1 mmol), ethyl 3-cyclopropyl-3-oxopropanoate (5.00 g, 32.0 mmol), and ethanol (100 mL) and the mixture cooled to 0° C. To the stirred mixture was added 25% sodium methoxide in methanol (15.0 mL, 64.0 mmol). The resulting mixture was stirred at reflux for 20 h. After cooling to room temperature, the mixture was evaporated under reduced pressure to 25 mL. The residual slurry was cautiously treated with 2N HCl (50 mL) forming a solid. The solid was collected by filtration and washed with water followed by ether to afford the title compound (2.46 g, 31%) as a white solid, which was carried forward into the next step without further purification. MW=246.69. 1H NMR (DMSO-d6, 500 MHz) δ 12.55 (s, 1H), 8.13 (s, 1H), 8.06 (d, J=7.5 Hz, 1H), 7.64-7.60 (m, 1H), 7.54 (t, J=8.0 Hz, 1H), 6.34 (s, 1H), 2.00-1.93 (m, 1H), 1.08-1.02 (m, 2H), 0.99-0.91 (m, 2H).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
31%

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